
Maleimido-mono-amide-NOTA TFA Salt (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleimide-NOTA (TFA) is a compound that combines the functionalities of maleimide and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Maleimide is known for its ability to react with thiol groups, making it useful in bioconjugation applications. NOTA is a macrocyclic chelator that forms highly stable complexes with metal ions, particularly gallium ions. The combination of these two functionalities in Maleimide-NOTA (TFA) allows for site-specific radiolabeling and other applications in biochemistry and molecular biology .
Vorbereitungsmethoden
The synthesis of Maleimide-NOTA (TFA) involves two basic synthetic routes for mono- and bis-maleimide bearing NOTA chelators. These methods are characterized by their simplicity, short reaction times, practical purification methods, and acceptable to very good chemical yields .
-
Synthetic Route 1
Starting Materials: (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA.
Reaction Conditions: The reactions are typically carried out in aqueous solutions at room temperature.
-
Synthetic Route 2
Starting Materials: Similar to Route 1, but with variations in the functional groups attached to NOTA.
Reaction Conditions: Similar to Route 1, with slight modifications to optimize yield and purity.
Purification: Similar to Route 1, with HPLC and TFA to prevent hydrolysis.
Analyse Chemischer Reaktionen
Maleimide-NOTA (TFA) undergoes several types of chemical reactions, primarily involving the maleimide group:
-
Thiol-Maleimide Reaction
Type: Addition reaction.
Reagents: Thiol-containing compounds.
Conditions: Typically carried out in aqueous solutions at neutral pH.
Products: Thiosuccinimide products.
-
Hydrolysis
Type: Hydrolysis of thiosuccinimides.
Reagents: Water or aqueous solutions.
Conditions: Can occur under physiological conditions.
Products: Maleamic acids.
-
Dual Functionalization
Type: Consecutive conjugation of a thiol and an amine.
Reagents: Thiol and amine-containing compounds.
Conditions: One-pot reaction.
Products: Aminothiomaleimides.
Wissenschaftliche Forschungsanwendungen
Maleimide-NOTA (TFA) has a wide range of applications in scientific research:
-
Radiolabeling
Use: Site-specific radiolabeling of biomolecules.
Applications: Positron emission tomography (PET) imaging, radiopharmaceuticals.
-
Bioconjugation
Use: Conjugation of proteins, peptides, and other biomolecules.
Applications: Antibody-drug conjugates, targeted drug delivery.
-
Molecular Imaging
Use: Imaging of biological processes at the molecular level.
Applications: Cancer diagnostics, tracking of therapeutic agents.
-
Therapeutic Applications
Use: Development of targeted therapies.
Applications: Cancer treatment, personalized medicine.
Wirkmechanismus
The mechanism of action of Maleimide-NOTA (TFA) primarily involves the thiol-maleimide reaction, which is a type of click chemistry reaction. The maleimide group reacts with thiol groups on biomolecules to form stable thiosuccinimide linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Molecular Targets: Thiol groups on cysteine residues in proteins.
Pathways Involved: Thiol-Michael addition reaction, leading to the formation of stable thiosuccinimide linkages.
Vergleich Mit ähnlichen Verbindungen
Maleimide-NOTA (TFA) can be compared with other maleimide-functionalized chelators:
-
DOTA-Maleimide
Similarity: Both are used for bioconjugation and radiolabeling.
Difference: DOTA forms more stable complexes with a wider range of metal ions compared to NOTA.
-
DFO-Maleimide
Similarity: Both are used for radiolabeling and bioconjugation.
Difference: DFO is specifically used for labeling with zirconium-89, while NOTA is preferred for gallium-68.
-
Next Generation Maleimides (NGMs)
Similarity: Both are used for bioconjugation.
Difference: NGMs offer improved stability and dual functionalization capabilities.
Eigenschaften
Molekularformel |
C20H28F3N5O9 |
|---|---|
Molekulargewicht |
539.5 g/mol |
IUPAC-Name |
2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H27N5O7.C2HF3O2/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30;3-2(4,5)1(6)7/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30);(H,6,7) |
InChI-Schlüssel |
UXCOOSNZWCRARC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


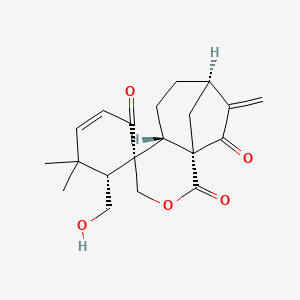

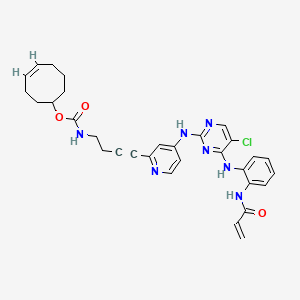
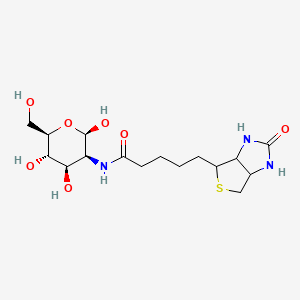
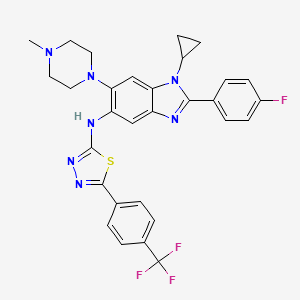
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
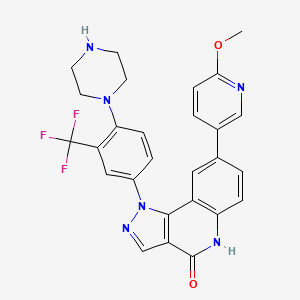
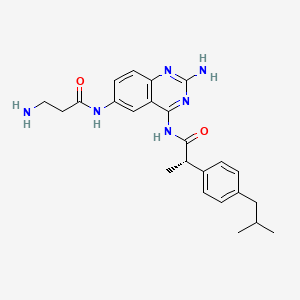
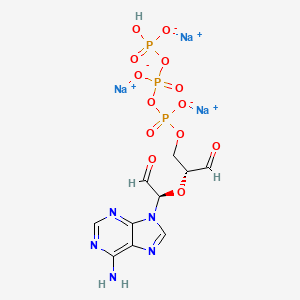
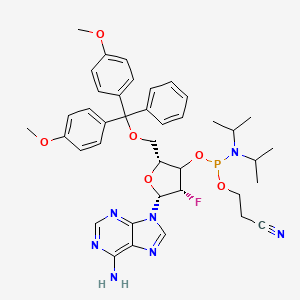
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
